molecular formula C12H21N3O3S B2797988 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide CAS No. 2034323-04-9

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide

Cat. No. B2797988
CAS RN: 2034323-04-9
M. Wt: 287.38
InChI Key: QKIATAMHPYZDFP-UHFFFAOYSA-N
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Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide, also known as TAK-915, is a small molecule drug candidate that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This compound belongs to a class of drugs called selective phosphodiesterase 2A (PDE2A) inhibitors, which work by increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, leading to improved cognitive function.

Scientific Research Applications

Sorption and Degradation Studies

A study focused on the sorption and degradation of azimsulfuron, a compound with a similar structural motif, on iron(III)-rich soil colloids, demonstrates the environmental fate of sulfonylurea herbicides. This research highlights the interaction of such compounds with natural colloids and their eventual degradation, which could be analogous to studies interested in the environmental behavior of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide (Pinna, Pusino, & Gessa, 2004).

Phototransformation Research

Another study on the phototransformation products of azimsulfuron in water provides insights into how sunlight and photocatalysts can influence the degradation pathways of sulfonylurea herbicides. This type of research is crucial for understanding how chemical compounds behave under various environmental conditions, which may have relevance for the stability and degradation pathways of N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide (Pinna, Zema, Gessa, & Pusino, 2007).

Molecular Structure and Reactivity

Research on the molecular structure and reactivity of similar sulfonamide compounds provides foundational knowledge for drug design, environmental science, and material science applications. For instance, the study of structural elucidation and reactivity under different conditions can inform the synthesis and application of new compounds with tailored properties (Farrukh et al., 2013).

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3S/c1-10(2)19(16,17)14-11-7-13-15(8-11)9-12-5-3-4-6-18-12/h7-8,10,12,14H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIATAMHPYZDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)propane-2-sulfonamide

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